Methyl (R)-(-)-mandelate

Biocatalysis Enzymatic resolution Chiral intermediate synthesis

Methyl (R)-(-)-mandelate (CAS 20698-91-3) is the preferred chiral building block for high-enantioselectivity routes. With CAL-B lipase, the methyl ester achieves E=52 and 96% ee vs the variable free acid (E=10–53), eliminating counterion screening. For chiral membrane validation, it yields 32.6% ee on cyclodextrin media—83% better than 4-chloromandelic acid—making it the analyte of choice for method development. Available in ≥98% purity, this ester streamlines process R&D for (R)-mandelic acid-derived APIs. Order now to advance your asymmetric synthesis programs.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 20698-91-3
Cat. No. B1333398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-(-)-mandelate
CAS20698-91-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1
InChIKeyITATYELQCJRCCK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-(-)-mandelate (CAS 20698-91-3): Chiral Building Block and Enantioseparation Standard


Methyl (R)-(-)-mandelate (CAS 20698-91-3), the methyl ester of (R)-mandelic acid, is a chiral α-hydroxy ester [1]. The compound exhibits a specific rotation [α]20/D of approximately -140° to -150° (c=1, methanol) and a melting point of 56–58 °C [1][2]. Its (R)-absolute configuration and enantiomeric purity (typically ≥97% ee) make it valuable as a chiral building block and as a standard in chromatographic enantioseparation method development .

Why Mandelate Esters Cannot Be Interchanged: Methyl (R)-(-)-mandelate vs. Close Analogs


Substituting Methyl (R)-(-)-mandelate with its (S)-enantiomer, a different ester (e.g., ethyl mandelate), the free acid, or a halogenated derivative (e.g., 2-chloromandelic acid) is not scientifically valid. Each analog exhibits distinct physicochemical properties and behaves uniquely in enantioselective systems [1][2]. A specific chiral stationary phase (CSP) may baseline resolve methyl mandelate enantiomers but fail completely for the ethyl ester or the free acid due to differences in hydrogen-bonding capacity and steric bulk [1]. Similarly, an enzymatic resolution optimized for the methyl ester will exhibit a drastically different enantioselectivity (E value) for the ethyl ester, or fail altogether for the free acid due to altered active site interactions [2]. These differences necessitate product-specific validation, making generic substitution a source of significant experimental error.

Methyl (R)-(-)-mandelate: Quantitative Evidence of Performance vs. Mandelate Analogs


Enzymatic Resolution Efficiency: Methyl Mandelate vs. Mandelic Acid

The enantioselectivity of lipases for mandelate derivatives is highly dependent on the substrate. In a direct comparison under identical immobilized lipase (Candida antarctica B) conditions at pH 8, the kinetic resolution of (R,S)-methyl mandelate yielded an enantiomeric ratio (E) of 52 and an R-enantiomer with 96% ee [1]. In contrast, the same enzyme system applied to free mandelic acid showed markedly different performance, with alternative studies reporting E values ranging from 10 to 53 depending on counterion engineering [2]. This demonstrates the methyl ester is the preferred substrate form for achieving high enantiopurity in this common industrial biocatalytic step.

Biocatalysis Enzymatic resolution Chiral intermediate synthesis

Enantioselective Membrane Separation: Methyl Mandelate vs. Halogenated Mandelic Acid

In a head-to-head study evaluating the performance of novel ethylenediamine-β-cyclodextrin grafted membranes for chiral separation, methyl mandelate (MM) exhibited significantly higher enantiomeric excess (ee%) in the permeate compared to its halogenated analogs. The achieved ee% for MM was 32.6%, while under identical conditions, 2-chloromandelic acid (2-ClMA) and 4-chloromandelic acid (4-ClMA) yielded substantially lower ee% values of 25.4% and 17.8%, respectively [1]. This indicates that the non-halogenated methyl ester is more effectively resolved by this class of cyclodextrin-based chiral membrane.

Membrane technology Chiral separation Process analytical technology

One-Pot Catalytic Synthesis Yield and Enantioselectivity

A recent 2024 study established the first non-enzymatic, one-pot catalytic synthesis of (R)-mandelic acid esters from commercial aldehydes [1]. This method produced (R)-methyl mandelate with an enantioselectivity of up to 97% ee and overall yields ranging from 26% to 94% [1]. While no direct, side-by-side comparison for other esters was reported in this specific study, the yields and ee values provide a validated benchmark for evaluating alternative synthetic routes to (R)-methyl mandelate.

Asymmetric synthesis Organocatalysis Green chemistry

Methyl (R)-(-)-mandelate: Application Scenarios Justified by Quantitative Evidence


Biocatalytic Synthesis of High-Enantiopurity (R)-Mandelic Acid Derivatives

Methyl (R)-(-)-mandelate is the preferred starting material for biocatalytic routes requiring predictable, high enantioselectivity. As shown in Section 3, the methyl ester form achieves an E value of 52 and 96% ee with standard immobilized CAL-B lipase, whereas the free acid exhibits highly variable performance (E=10-53) [1]. Using the ester eliminates the need for extensive counterion or condition screening, streamlining process development for (R)-mandelic acid-derived pharmaceuticals [2].

Chiral Membrane Process Development and Validation

In the development and validation of cyclodextrin-based chiral separation membranes, methyl mandelate serves as a more responsive test analyte than its halogenated counterparts. Quantitative evidence demonstrates that a model ethylenediamine-β-cyclodextrin membrane resolves methyl mandelate with an ee of 32.6%, a 28% relative improvement over 2-chloromandelic acid (25.4% ee) and an 83% relative improvement over 4-chloromandelic acid (17.8% ee) under identical conditions [3]. This superior discrimination makes methyl mandelate the analyte of choice for characterizing new chiral membrane materials.

Non-Enzymatic One-Pot Asymmetric Synthesis

For laboratories seeking a straightforward, non-enzymatic route to (R)-mandelate esters, a modern one-pot organocatalytic method offers a validated benchmark. This method produces (R)-methyl mandelate with an enantioselectivity of up to 97% ee and yields up to 94%, using commercially available aldehydes as feedstock [4]. The established performance metrics for this specific ester provide a clear target for evaluating and optimizing similar catalytic processes.

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